molecular formula C21H14FNO B14426930 5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole CAS No. 83959-74-4

5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole

Cat. No.: B14426930
CAS No.: 83959-74-4
M. Wt: 315.3 g/mol
InChI Key: GCMMVCZTHHQNLV-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole is a heterocyclic compound that features both biphenyl and oxazole moieties

Preparation Methods

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-biphenylcarboxylic acid with 3-fluoroaniline in the presence of a dehydrating agent to form the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole include other biphenyl- and oxazole-containing molecules. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. For example:

Properties

CAS No.

83959-74-4

Molecular Formula

C21H14FNO

Molecular Weight

315.3 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-(4-phenylphenyl)-1,3-oxazole

InChI

InChI=1S/C21H14FNO/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H

InChI Key

GCMMVCZTHHQNLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)F

Origin of Product

United States

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